1-(Isopropoxymethyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with an isopropoxymethyl group and a nitrile group. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile involves several steps. One common method includes the reaction of cyclopropane derivatives with isopropoxymethyl halides under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopropane ring, allowing it to react with the isopropoxymethyl halide .
bulk custom synthesis services are available for large-scale production .
Chemical Reactions Analysis
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Scientific Research Applications
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Medicine: Research involving this compound may focus on its potential pharmacological properties, although it is not used in clinical settings.
Mechanism of Action
The mechanism of action of 1-(Isopropoxymethyl)cyclopropane-1-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The cyclopropane ring and nitrile group may play a role in binding to these targets, influencing their activity and leading to various biochemical effects .
Comparison with Similar Compounds
1-(Isopropoxymethyl)cyclopropane-1-carbonitrile can be compared with other cyclopropane derivatives and nitrile-containing compounds:
Cyclopropane-1-carbonitrile: Lacks the isopropoxymethyl group, making it less sterically hindered and potentially more reactive.
1-(Methoxymethyl)cyclopropane-1-carbonitrile: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group, which may affect its reactivity and binding properties.
Cyclopropane-1-carboxamide: Contains an amide group instead of a nitrile group, leading to different chemical and biological properties.
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(propan-2-yloxymethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-4,6H2,1-2H3 |
InChI Key |
CSKQTYJTBBNHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CC1)C#N |
Origin of Product |
United States |
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